1-(Tert-butyldimethylsilyloxy)-2-methylpropan-2-amine

Descripción general

Descripción

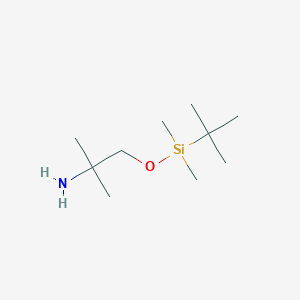

“1-(Tert-butyldimethylsilyloxy)-2-methylpropan-2-amine” is a chemical compound that is part of the tert-butyldimethylsilyloxy group . This group is known for its hydrolytic stability, making it a promising candidate for various applications . The compound is also known as 1-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}acetone .

Molecular Structure Analysis

The linear formula of a similar compound, 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, is (CH3)3CSi(CH3)2OC(OCH3)=CH2 . Its molecular weight is 188.34 .Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is stable to aqueous base but can be converted back to alcohols under acidic conditions (2:1 acetic acid/water at 25°C) . The reaction is catalyzed by DMF . Rapid cleavage of the silyl ethers to alcohols can be achieved by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, include a boiling point of 62 °C/9 mmHg, a density of 0.863 g/mL at 25 °C, and a refractive index n20/D of 1.429 .Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NOSi/c1-9(2,3)13(6,7)12-8-10(4,5)11/h8,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVWNMSXFHNODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)

![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)